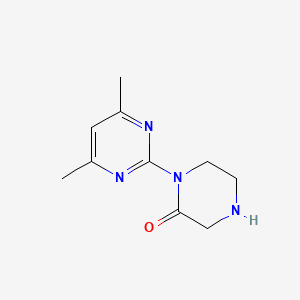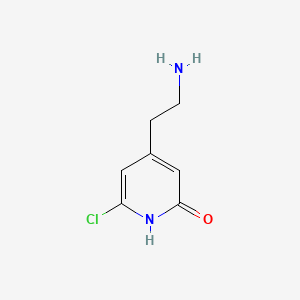![molecular formula C7H5Cl2N3 B14848563 6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring. The presence of chlorine atoms at the 6 and 2 positions of the molecule adds to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The chlorination at the 6 position can be achieved using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 2 positions can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-A]pyrimidines can be formed.
Oxidation Products: N-oxides of the imidazo[1,2-A]pyrimidine ring.
Reduction Products: Amino derivatives of the imidazo[1,2-A]pyrimidine.
Aplicaciones Científicas De Investigación
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the molecule enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine can be compared with other similar compounds, such as:
6-Chloro-2-chloromethyl-imidazo[1,2-a]pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring. It exhibits different chemical reactivity and biological activity.
2-(Chloromethyl)imidazo[1,2-a]pyrimidine:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Contains a trifluoromethyl group, which significantly alters its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C7H5Cl2N3 |
|---|---|
Peso molecular |
202.04 g/mol |
Nombre IUPAC |
6-chloro-2-(chloromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c8-1-6-4-12-3-5(9)2-10-7(12)11-6/h2-4H,1H2 |
Clave InChI |
FPGCGUGOMHWVQB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=NC(=CN21)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



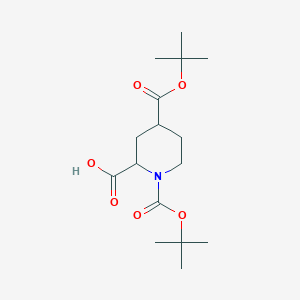
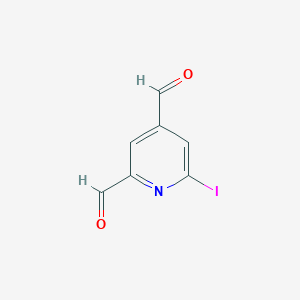
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
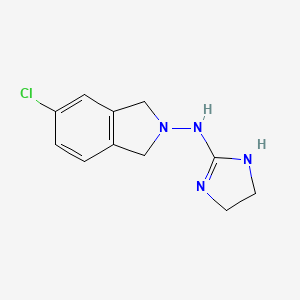
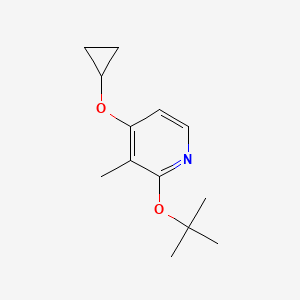
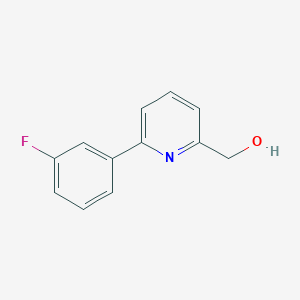

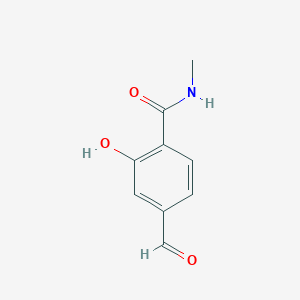
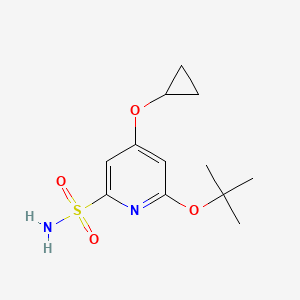
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
